Acetic acid, nitrilotri-, disodium salt
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Overview
Description
Acetic acid, nitrilotri-, disodium salt: is a chemical compound with the formula C₆H₇NNa₂O₆. It is a derivative of nitrilotriacetic acid, which is a colorless solid. This compound is commonly used as a chelating agent, forming stable complexes with metal ions such as calcium, copper, and iron . It is widely utilized in various industrial and laboratory applications due to its ability to bind metal ions effectively.
Preparation Methods
Synthetic Routes and Reaction Conditions: Acetic acid, nitrilotri-, disodium salt is synthesized from nitrilotriacetic acid. The nitrilotriacetic acid is produced through the reaction of ammonia, formaldehyde, and sodium cyanide or hydrogen cyanide . The reaction conditions typically involve controlled temperatures and pH levels to ensure the efficient formation of the desired product.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chemical reactors where the reactants are combined under specific conditions to maximize yield. The process is optimized to produce high-purity compounds that meet industry standards. The worldwide capacity for nitrilotriacetic acid production is estimated at 100 thousand tonnes per year .
Chemical Reactions Analysis
Types of Reactions: Acetic acid, nitrilotri-, disodium salt undergoes various chemical reactions, including:
Chelation: It forms stable complexes with metal ions, which is its primary function as a chelating agent.
Neutralization: It can react with acids and bases to form salts and water.
Common Reagents and Conditions:
Chelation: The compound reacts with metal ions such as calcium, copper, and iron in aqueous solutions.
Neutralization: It reacts with acids and bases under standard laboratory conditions.
Major Products Formed:
Chelation: The major products are metal-chelate complexes.
Neutralization: The products are salts and water.
Scientific Research Applications
Chemistry: Acetic acid, nitrilotri-, disodium salt is used in complexometric titrations to determine the concentration of metal ions in solutions . It is also employed in the synthesis of other chemical compounds.
Biology: In biological research, this compound is used to immobilize nickel on solid supports for protein isolation and purification using the His-tag method .
Medicine: While not directly used in medicine, its chelating properties are valuable in research related to metal ion interactions in biological systems.
Industry: It is used in water softening to remove calcium ions and in detergents to prevent metal ion interference . It also finds applications in removing heavy metals from treated wood .
Mechanism of Action
The primary mechanism of action of acetic acid, nitrilotri-, disodium salt is its ability to form stable complexes with metal ions. This chelation process involves the binding of the compound to metal ions through its carboxylate groups, effectively sequestering the metal ions and preventing them from participating in unwanted chemical reactions . The molecular targets are the metal ions, and the pathways involved include the formation of coordination bonds between the metal ions and the chelating agent.
Comparison with Similar Compounds
Ethylenediaminetetraacetic acid (EDTA): Another widely used chelating agent with similar applications in water softening and metal ion sequestration.
Iminodiacetic acid: A related compound with chelating properties, used in similar applications.
Ethylenediamine-N,N’-disuccinic acid (EDDS): A biodegradable chelating agent used as an alternative to EDTA.
Uniqueness: Acetic acid, nitrilotri-, disodium salt is unique in its specific binding affinity for certain metal ions and its effectiveness in various industrial and laboratory applications. Its ability to form stable complexes with a wide range of metal ions makes it a versatile and valuable compound in multiple fields.
Properties
Molecular Formula |
C6H7NNa2O6 |
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Molecular Weight |
235.10 g/mol |
IUPAC Name |
disodium;2-[carboxylatomethyl(carboxymethyl)amino]acetate |
InChI |
InChI=1S/C6H9NO6.2Na/c8-4(9)1-7(2-5(10)11)3-6(12)13;;/h1-3H2,(H,8,9)(H,10,11)(H,12,13);;/q;2*+1/p-2 |
InChI Key |
RHPXYIKALIRNFA-UHFFFAOYSA-L |
Canonical SMILES |
C(C(=O)O)N(CC(=O)[O-])CC(=O)[O-].[Na+].[Na+] |
Origin of Product |
United States |
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